4-Iodonaphthalen-2-amine

CAS No.: 90841-86-4

Cat. No.: VC15906700

Molecular Formula: C10H8IN

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90841-86-4 |

|---|---|

| Molecular Formula | C10H8IN |

| Molecular Weight | 269.08 g/mol |

| IUPAC Name | 4-iodonaphthalen-2-amine |

| Standard InChI | InChI=1S/C10H8IN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 |

| Standard InChI Key | QENWAEWTEWRKJN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2I)N |

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and Isomeric Considerations

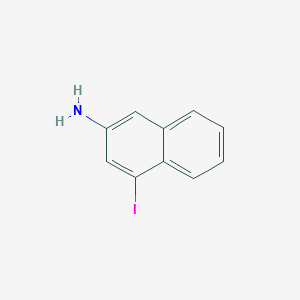

The systematic IUPAC name 4-iodonaphthalen-2-amine denotes a naphthalene system with an iodine substituent at position 4 and an amino group at position 2 (Figure 1). Naphthalene’s bicyclic structure complicates positional numbering: the 1- and 2-positions reside on the same aromatic ring, while the 4-position is on the adjacent ring. This spatial arrangement influences electronic distribution and reactivity, as the amino group’s electron-donating effects may compete with the iodine atom’s electron-withdrawing nature .

Table 1: Comparative Properties of Iodonaphthalen-2-amine Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-Iodonaphthalen-2-amine | 90016-93-6 | C₁₀H₈IN | 269.08 | Iodine (1), Amine (2) |

| 4-Iodonaphthalen-2-amine | Not reported | C₁₀H₈IN | 269.08 | Iodine (4), Amine (2) |

| 6-Iodonaphthalen-2-amine | Not reported | C₁₀H₈IN | 269.08 | Iodine (6), Amine (2) |

The absence of a registered CAS number for 4-iodonaphthalen-2-amine underscores its understudied status compared to its isomers .

Synthesis and Reaction Pathways

Directed Ortho-Metalation Strategies

A general approach for synthesizing iodonaphthylamines involves directed ortho-metalation (DoM). For example, 2-aminonaphthalene derivatives undergo regioselective iodination via lithiation at the ortho position, followed by quenching with iodine. This method yielded 1-iodonaphthalen-2-amine in 82–89% yields under optimized conditions . Adapting this protocol for 4-iodonaphthalen-2-amine would require protective group strategies to direct metalation to the 4-position, a challenge given the amino group’s preference for ortho-directing effects .

Table 2: Hypothetical Synthetic Routes for 4-Iodonaphthalen-2-amine

| Method | Starting Material | Reagents/Conditions | Challenges |

|---|---|---|---|

| Directed Metalation | 2-Aminonaphthalene | LDA, I₂, THF, –78°C | Competing ortho vs. para metalation |

| Cross-Coupling | 2-Amino-4-boronaphthalene | Pd(PPh₃)₄, ArI, Base | Steric hindrance at 4-position |

Physicochemical Properties

Spectral Characterization

While direct data for 4-iodonaphthalen-2-amine are unavailable, analogs like 1-iodonaphthalen-2-amine exhibit distinct spectral features:

-

¹H NMR: Aromatic protons resonate between δ 7.30–7.82 ppm, with NH₂ signals near δ 5.20 ppm (broad) .

-

IR: N–H stretches appear at ~3126 cm⁻¹, and C–I vibrations at ~500 cm⁻¹ .

-

Mass Spectrometry: Molecular ion peaks at m/z 269.08 (M⁺) confirm the molecular formula C₁₀H₈IN.

Solubility and Stability

Iodonaphthylamines are typically lipophilic, with poor aqueous solubility. Stability studies on 1-iodonaphthalen-2-amine suggest sensitivity to light and oxidative conditions, necessitating storage under inert atmospheres .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume